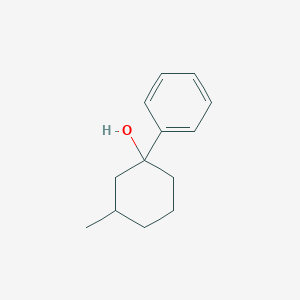
3-Methyl-1-phenyl-cyclohexanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-1-phenyl-cyclohexanol is an organic compound with the molecular formula C13H18O It is a tertiary alcohol, characterized by a hydroxyl group (-OH) attached to a cyclohexane ring substituted with a phenyl group and a methyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 3-Methyl-1-phenyl-cyclohexanol can be synthesized through the Grignard reaction, where a phenylmagnesium bromide (a Grignard reagent) reacts with 3-methylcyclohexanone. The reaction typically occurs in an anhydrous ether solvent under controlled temperatures to ensure the stability of the Grignard reagent .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to isolate the desired product .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Methyl-1-phenyl-cyclohexanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding hydrocarbon.
Substitution: The hydroxyl group can be substituted with halogens or other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are employed.
Major Products Formed:
Oxidation: 3-Methylcyclohexanone or 1-Phenyl-3-methylcyclohexanone.
Reduction: 1-Phenyl-3-methylcyclohexane.
Substitution: 1-Phenyl-3-methylcyclohexyl chloride or bromide.
Wissenschaftliche Forschungsanwendungen
3-Methyl-1-phenyl-cyclohexanol has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Wirkmechanismus
The mechanism of action of 3-Methyl-1-phenyl-cyclohexanol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group can form hydrogen bonds with active sites, influencing the compound’s reactivity and biological activity. The phenyl and methyl groups contribute to the compound’s hydrophobic interactions, affecting its solubility and distribution within biological systems .
Vergleich Mit ähnlichen Verbindungen
1-Phenyl-1-cyclohexanol: Similar structure but with the hydroxyl group on the first carbon.
3-Methylcyclohexanol: Lacks the phenyl group.
1-Phenyl-2-methylcyclohexanol: Methyl group on the second carbon.
Uniqueness: 3-Methyl-1-phenyl-cyclohexanol is unique due to the specific positioning of the phenyl and methyl groups, which influence its chemical reactivity and physical properties. This structural arrangement can lead to distinct interactions in chemical and biological systems, making it a valuable compound for various applications .
Eigenschaften
CAS-Nummer |
30689-81-7; 63007-44-3 |
|---|---|
Molekularformel |
C13H18O |
Molekulargewicht |
190.286 |
IUPAC-Name |
3-methyl-1-phenylcyclohexan-1-ol |
InChI |
InChI=1S/C13H18O/c1-11-6-5-9-13(14,10-11)12-7-3-2-4-8-12/h2-4,7-8,11,14H,5-6,9-10H2,1H3 |
InChI-Schlüssel |
LEBHRYOHUAWTHV-UHFFFAOYSA-N |
SMILES |
CC1CCCC(C1)(C2=CC=CC=C2)O |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















